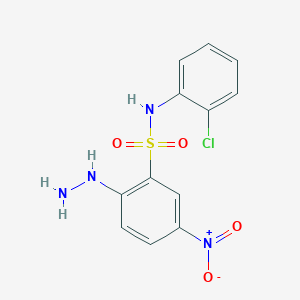![molecular formula C12H11ClN4O3 B2636809 ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate CAS No. 478048-45-2](/img/structure/B2636809.png)
ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate, also known as Cefotetan, is a broad-spectrum antibiotic used to treat various bacterial infections. This compound belongs to the cephalosporin group of antibiotics and is commonly used in clinical settings.
Scientific Research Applications
Structural and Crystalline Properties
Ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives showcase diverse crystalline properties. These compounds exhibit interesting hydrogen bonding patterns and pi-pi stacking interactions, which are crucial in understanding their structural stability and potential applications in materials science (Garden et al., 2007).
Pharmacological and Biological Applications
While avoiding direct drug usage and side effect information, it's worth noting that certain derivatives related to this chemical structure show potential in antiviral and antimicrobial activities. For instance, certain synthesized compounds demonstrate significant activity against Herpes simplex type-1 (HSV-1), while others exhibit notable antibacterial and antifungal properties (Dawood et al., 2011; El‐Emary & Abdel-Mohsen, 2006; Mohamed et al., 2008).
Dyeing and Textile Applications
In the textile industry, certain derivatives of ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate are used for dyeing fabrics, showing excellent fastness properties and providing various color shades. These applications are pivotal in the development of new textile materials and colors (Abolude et al., 2021).
properties
IUPAC Name |
ethyl N-[(2Z)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHROYQWWZYWAP-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

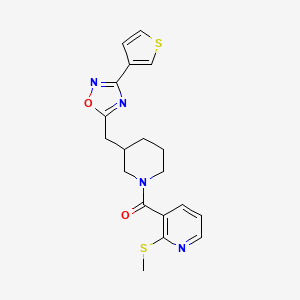
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
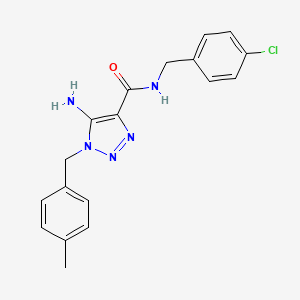
![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
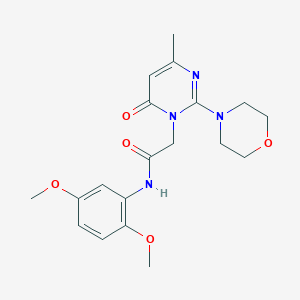
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
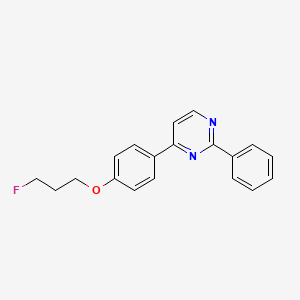
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
